molecular formula C7H9BrN2O3S2 B14909520 2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide

2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide

Katalognummer: B14909520
Molekulargewicht: 313.2 g/mol
InChI-Schlüssel: JGHVVFJVGNMPCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide is a chemical compound with a molecular formula of C7H9BrN2O3S2. This compound is known for its unique structure, which includes a bromine atom, a thiophene ring, and a sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide typically involves the reaction of 5-bromo-N-methylthiophene-2-sulfonamide with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide is used in several scientific research fields, including:

Wirkmechanismus

The mechanism of action of 2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide is unique due to its combination of a bromine atom, a thiophene ring, and a sulfonamide group. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds.

Eigenschaften

Molekularformel

C7H9BrN2O3S2

Molekulargewicht

313.2 g/mol

IUPAC-Name

2-[(5-bromothiophen-2-yl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C7H9BrN2O3S2/c1-10(4-6(9)11)15(12,13)7-3-2-5(8)14-7/h2-3H,4H2,1H3,(H2,9,11)

InChI-Schlüssel

JGHVVFJVGNMPCF-UHFFFAOYSA-N

Kanonische SMILES

CN(CC(=O)N)S(=O)(=O)C1=CC=C(S1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.